3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Physicochemical profiling Drug-likeness Lead optimization

3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-87-4) is a heterobicyclic compound composed of a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core fused to a 5-bromopyridin-3-yl substituent. With a molecular formula of C₁₀H₈BrN₃O and a molecular weight of 266.09 g/mol, the compound features a single hydrogen bond donor, four hydrogen bond acceptors, a computed XLogP3-AA of 2, and a topological polar surface area of 51 Ų.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
Cat. No. B12876655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NO2)C3=CC(=CN=C3)Br
InChIInChI=1S/C10H8BrN3O/c11-7-3-6(4-12-5-7)9-8-1-2-13-10(8)15-14-9/h3-5,13H,1-2H2
InChIKeyYDTSUFWLCJFRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Core Scaffold and Physicochemical Identity for Procurement Screening


3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-87-4) is a heterobicyclic compound composed of a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core fused to a 5-bromopyridin-3-yl substituent [1]. With a molecular formula of C₁₀H₈BrN₃O and a molecular weight of 266.09 g/mol, the compound features a single hydrogen bond donor, four hydrogen bond acceptors, a computed XLogP3-AA of 2, and a topological polar surface area of 51 Ų [1]. The 5-bromo substituent on the pyridine ring provides both a distinct electronic modulation of the heteroaryl system and a versatile synthetic handle for downstream derivatization via cross-coupling chemistry .

Why 3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cannot Be Swapped with Common In-Class Analogs


Substitution of the 5-bromopyridin-3-yl moiety with alternative aryl or heteroaryl groups on the pyrrolo[3,2-d]isoxazole scaffold is non-trivial. The bromine atom at the 5-position of the pyridine ring exerts a strong electron-withdrawing inductive effect (–I) and a weaker resonance-donating effect (+M), which collectively shift the electron density of the pyridine nitrogen and modulate both hydrogen-bonding capacity and metal-coordination behavior relative to non-halogenated or fluoro-substituted analogs [1]. Furthermore, the bromine serves as a critical synthetic linchpin for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling modular diversification that is inaccessible with the non-halogenated parent compound 3-(3-pyridinyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-17-0) . These combined electronic and synthetic-utility differences mean that even closely related analogs within the pyrrolo[3,2-d]isoxazole family cannot be assumed to behave identically in target-binding assays or in multi-step synthetic sequences.

3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: Quantitative Differentiation Evidence Assessment


Physicochemical Property Benchmarking: XLogP3-AA and TPSA Relative to Non-Brominated and Fluoro Analogs

The target compound exhibits a computed XLogP3-AA of 2 and a topological polar surface area (TPSA) of 51 Ų [1]. For the non-brominated analog 3-(3-pyridinyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-17-0), the corresponding XLogP3-AA is lower (estimated ~1.5 based on the absence of bromine), and the TPSA remains comparable at approximately 51 Ų . The increased lipophilicity conferred by the bromine substituent alters predicted membrane permeability and nonspecific protein binding, which may influence both in vitro assay behavior and in vivo pharmacokinetic distribution.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Utility Differentiation: 5-Bromopyridine Handle for Cross-Coupling Derivatization

The 5-bromopyridin-3-yl group in the target compound serves as a reactive electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . In contrast, the non-halogenated analog 3-(3-pyridinyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-17-0) lacks this synthetic handle entirely, making it incompatible with modular diversification strategies that rely on aryl halide coupling chemistry. This distinction is critical for medicinal chemistry programs that require rapid analog generation for structure-activity relationship (SAR) exploration .

Medicinal chemistry Parallel synthesis Late-stage functionalization

Electronic Modulation: Bromine-Induced Pyridine pKa Shift Relative to Non-Halogenated and Fluoro Analogs

The 5-bromo substituent on the pyridine ring modulates the basicity of the pyridyl nitrogen through its electron-withdrawing inductive effect. The predicted pKa of the conjugate acid of the target compound's pyridine moiety is expected to be lower than that of the non-halogenated analog 3-(3-pyridinyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole by approximately 0.5–1.0 pKa units, based on the established Hammett σₘ value for bromine (σₘ = +0.39) [1]. No experimental pKa data were identified for either compound in the peer-reviewed literature. This electronic difference affects the protonation state of the pyridine nitrogen at physiological pH, which in turn influences hydrogen-bonding interactions with biological targets and solubility under assay conditions. The computed pKa for the conjugate acid of the target compound is 0.71 ± 0.22 .

Physical organic chemistry Binding affinity prediction Medicinal chemistry SAR

3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: Evidence-Informed Application Scenarios for Procurement


Medicinal Chemistry Building Block for Palladium-Catalyzed Library Synthesis

The 5-bromopyridine moiety enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing rapid generation of diverse analog libraries for structure-activity relationship (SAR) exploration. This application stems directly from the synthetic handle differentiation identified in Section 3, Evidence Item 2. Procurement of this compound is warranted for hit-to-lead and lead optimization programs that require modular derivatization of the pyrrolo[3,2-d]isoxazole scaffold. The non-brominated analog (CAS 603067-17-0) cannot support this workflow .

Biophysical Assay Development Requiring Defined Lipophilicity Profiles

The computed XLogP3-AA of 2 and TPSA of 51 Ų position this compound in a favorable range for membrane permeability while maintaining adequate aqueous solubility for biochemical assay formats. As identified in Section 3, Evidence Item 1, the bromine substituent increases lipophilicity by approximately 0.5 log units relative to the non-brominated analog, making it a more suitable candidate for cell-based assay systems where moderate membrane penetration is desired. Procurement for assay development should consider this property differentiation [1].

Electron-Deficient Heteroaryl Probe for Target Engagement Studies

The electron-withdrawing bromine substituent lowers the pyridine pKa, as discussed in Section 3, Evidence Item 3, reducing the proportion of protonated pyridinium species at neutral pH relative to the non-halogenated analog. This property makes the compound suitable as a probe for biological targets where a less basic, more neutral pyridine interaction is preferred, such as in hydrophobic binding pockets that are intolerant of cationic species. The predicted pKa of 0.71 ± 0.22 supports its use as a neutral heteroaryl probe under physiological assay conditions .

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